(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile, identified by the CAS number 392238-80-1, is a complex organic compound notable for its unique structural features that include a benzimidazole moiety, a nitrile group, and a sulfonyl-substituted phenyl group. This compound has garnered interest in various scientific domains, particularly in medicinal chemistry due to its potential biological activities and applications.
This compound falls under the category of organic compounds, specifically within the realm of heterocyclic compounds due to the presence of the benzimidazole ring. It is also classified as a nitrile and an oxo compound, which contributes to its chemical reactivity and potential applications in drug discovery .
The synthesis of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile typically involves several key steps:
The reaction conditions are critical for achieving optimal yields. Typical temperatures range from 80°C to 120°C, depending on the specific reagents used and the desired reaction kinetics. Continuous flow reactors may also be employed in industrial settings to enhance efficiency and scalability.
The molecular formula of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile is . The structure features:
The three-dimensional conformation of this compound can significantly influence its biological activity and interaction with target biomolecules .
The molecular weight is approximately 318.42 g/mol. The compound's structural representation can be derived from its SMILES notation: Cn1c(C(C#N)=C(O)c2ccccc2)nc2ccccc21
, which provides insights into its connectivity and functional groups .
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile can participate in various chemical reactions due to its functional groups:
The stability of the compound under various reaction conditions is crucial for its application in synthetic pathways. Reaction kinetics and thermodynamics should be carefully analyzed to optimize yields and selectivity.
The mechanism of action for (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile is not fully elucidated but is believed to involve interactions with specific biological targets:
Studies indicate that compounds with similar structures exhibit significant biological activities, including anti-cancer and anti-inflammatory effects. Further research is required to establish definitive mechanisms and therapeutic potentials .
While specific density and boiling point data are not available for this compound, general properties can be inferred based on similar compounds:
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming purity and structural integrity .
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4